Thiomorpholin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

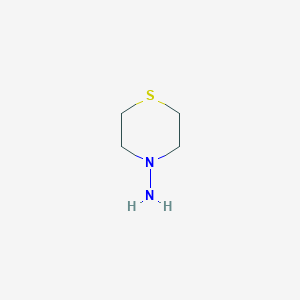

Thiomorpholin-4-amine, also known as 4-thiomorpholinamine, is a sulfur-containing heterocyclic compound with the molecular formula C4H10N2S. It is characterized by a six-membered ring structure containing both nitrogen and sulfur atoms.

Mécanisme D'action

Target of Action

The primary targets and their roles are currently under investigation .

Mode of Action

It is known that the compound can interact with its targets, leading to various changes

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of Thiomorpholin-4-amine is currently unknown .

Analyse Biochimique

Biochemical Properties

It is known that Thiomorpholin-4-amine can react with propionaldehyde, benzaldehyde, or 4-pyridinecarbaldehyde in the presence of catalytic amounts of formic acid to give corresponding hydrazones . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

One study suggests that a compound named NecroX-7, which contains this compound, can ameliorate basal layer epithelial cell death and reduce ulcer size in oral mucositis (OM) induced by chemotherapy or radiotherapy . This suggests that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The protective effect of NecroX-7, which contains this compound, is mediated by inhibition of HMGB1 release and downregulation of mitochondrial oxidative stress . This suggests that this compound may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Thiomorpholin-4-amine can be synthesized through several methods. One common approach involves the reaction of bis(2-haloethyl) sulfides with substituted amines, followed by treatment with hydrazine hydrate . Another method includes the microwave-assisted one-pot reaction, which synthesizes 5-alkyl/arylidene-2-(morpholin/thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one derivatives using MgO as a solid base catalyst in ethanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous due to its shorter reaction times and eco-friendly nature .

Analyse Des Réactions Chimiques

Types of Reactions: Thiomorpholin-4-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to thiomorpholine.

Substitution: It participates in nucleophilic substitution reactions, particularly with halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiomorpholine.

Substitution: Various substituted thiomorpholin-4-amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Thiomorpholin-4-amine has emerged as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features allow it to participate in multiple chemical reactions, making it a valuable precursor for drug development.

Antimicrobial Agents

Research indicates that thiomorpholin derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds derived from this compound can act as effective antimycobacterial agents. These compounds are synthesized through modifications of the thiomorpholine ring, enhancing their biological activity against pathogens such as Mycobacterium tuberculosis .

Antidiabetic and Antimigraine Drugs

This compound has been utilized in the development of antidiabetic and antimigraine drugs. The compound's ability to replace morpholine groups in existing drug structures increases lipophilicity and metabolic stability, making it an attractive option for drug design .

Chemical Synthesis

This compound plays a pivotal role in various synthetic methodologies, particularly in the formation of complex organic molecules.

Multicomponent Reactions (MCRs)

Recent advancements have showcased the use of this compound in one-pot multicomponent reactions (MCRs). These reactions allow for the efficient assembly of diverse molecular frameworks under mild conditions, leading to the synthesis of functionalized heterocycles .

| Reaction Type | Key Features | Applications |

|---|---|---|

| Furan-Thiol-Amine | Chemoselective modification | Labeling peptides, protein engineering |

| Ugi Reaction | Four-component coupling | Synthesis of small molecules |

| Passerini Reaction | Three-component reaction | Development of bioactive compounds |

Bioconjugation and Protein Engineering

The unique reactivity of this compound facilitates its use in bioconjugation strategies, particularly in protein labeling and modification.

Selective Labeling of Proteins

This compound has been effectively employed in the selective labeling of proteins, allowing researchers to introduce diverse functionalities onto biomolecules. This application is critical for studying protein interactions and functions within biological systems .

Macrocyclic Peptide Synthesis

The compound is also utilized in synthesizing macrocyclic peptides through MCRs, which enhances the stability and bioactivity of peptide-based therapeutics . The ability to modify peptides at specific sites using thiomorpholin derivatives expands the toolbox for drug development.

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antimycobacterial Activity

A study demonstrated that derivatives of this compound showed significant activity against Mycobacterium tuberculosis. The synthesized compounds exhibited MIC values comparable to existing antimycobacterial drugs, showcasing their potential as new therapeutic agents .

Case Study 2: Protein Modification

In another investigation, researchers utilized this compound in a multicomponent reaction to label proteins selectively. The resulting modified proteins were analyzed for their interaction with cellular targets, providing insights into their biological roles .

Comparaison Avec Des Composés Similaires

Thiomorpholine: Lacks the amine group present in thiomorpholin-4-amine.

Selenomorpholin-4-amine: Contains selenium instead of sulfur.

Morpholine: Contains an oxygen atom instead of sulfur.

Uniqueness: this compound is unique due to the presence of both sulfur and an amine group in its structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Activité Biologique

Thiomorpholin-4-amine, a compound characterized by a thiomorpholine structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in therapeutic contexts.

Chemical Structure and Synthesis

This compound is a cyclic secondary amine featuring a sulfur atom in its morpholine ring. The synthesis typically involves nucleophilic substitution reactions, where thiomorpholine derivatives are formed through the reaction of appropriate halogenated substrates with thiomorpholine. For instance, the compound can be synthesized from 4-fluoronitrobenzene via a nucleophilic aromatic substitution reaction .

Biological Activity

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Several studies have indicated that thiomorpholine derivatives possess significant antibacterial and antifungal properties. For example, compounds related to this compound have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating potent activity .

- Anticancer Potential : Research has demonstrated that thiomorpholine derivatives can inhibit the growth of various cancer cell lines. The structural modifications of these compounds can enhance their cytotoxic effects against cancer cells .

- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. In particular, the ability to inhibit certain pathways involved in neuronal injury has been noted .

Structure-Activity Relationships (SAR)

The biological activity of this compound and its derivatives is closely linked to their chemical structure. The following table summarizes key findings on SAR:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclic secondary amine with sulfur | Antimicrobial, anticancer |

| 4-Nitrophenylthiomorpholine | Substituted phenyl group | Enhanced anticancer activity |

| N-(4-ethylphenyl)-7-methyl-naphthyridine derivative | Naphthyridine core with thiomorpholine | Antibacterial, anti-inflammatory |

The presence of electron-withdrawing or electron-donating groups can significantly influence the biological activity of these compounds. For instance, modifications at the para position of the phenyl ring often yield better activity against M. tuberculosis compared to meta substitutions .

Case Studies

- Antituberculosis Activity : A study evaluated various thiomorpholine derivatives for their efficacy against M. tuberculosis. Compounds with specific substitutions exhibited MIC values as low as 0.1 μg/mL, showcasing their potential as effective antituberculosis agents .

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that certain thiomorpholine derivatives inhibited the proliferation of cancer cell lines such as HeLa and MCF-7. The cytotoxic effects were correlated with specific structural modifications, emphasizing the importance of SAR in drug design .

- Neuroprotection in Ischemic Models : Research on neuroprotective effects revealed that certain thiomorpholine derivatives could reduce infarction size and neuronal damage in animal models of ischemic stroke, suggesting potential therapeutic applications in neuroprotection .

Propriétés

IUPAC Name |

thiomorpholin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S/c5-6-1-3-7-4-2-6/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFSUZIBZMPMPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.